molecular formula C12H13N3O4 B1677201 Olaquindox CAS No. 23696-28-8

Olaquindox

Cat. No. B1677201
CAS RN: 23696-28-8
M. Wt: 263.25 g/mol
InChI Key: TURHTASYUMWZCC-UHFFFAOYSA-N
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Description

Olaquindox is a quinoxaline derivative . It has been widely used as a growth promoter and treatment for bacterial infections . It operates by inhibiting bacterial DNA synthesis, thereby curbing the proliferation of harmful microorganisms within the gastrointestinal tract of animals .


Synthesis Analysis

Olaquindox is a chemically synthesized antibacterial growth promoter . A novel synthesis method of methyl-3-quinoxaline-2-carboxylic acid (MQCA), a metabolite of Olaquindox, was described involving two steps with high purity .


Molecular Structure Analysis

The molecular formula of Olaquindox is C12H13N3O4 . Its IUPAC name is N-(2-hydroxyethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide . The molecular weight is 263.25 g/mol .


Chemical Reactions Analysis

Upon exposure to light, Olaquindox forms a reactive oxaziridine derivative . This imino-N-oxide reacts with protein to form a photoallergen .

properties

IUPAC Name

N-(2-hydroxyethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURHTASYUMWZCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040726
Record name Olaquindox
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Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale yellow solid; [Merck Index] May cause irritation; Inhalation may cause sensitization, asthma symptoms, or breathing difficulties; Can cause photosensitivity; Harmful by ingestion; [Aldrich MSDS]
Record name Olaquindox
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Solubility

Slightly soluble in water, Insoluble in most organic solvents.
Record name OLAQUINDOX
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Product Name

Olaquindox

Color/Form

Pale yellow crystals

CAS RN

23696-28-8
Record name Olaquindox
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Record name Olaquindox
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Record name Olaquindox
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Record name OLAQUINDOX
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Record name OLAQUINDOX
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Melting Point

209 °C (decomposes)
Record name OLAQUINDOX
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,220
Citations
A Ihsan, X Wang, W Zhang, H Tu, Y Wang… - Food and chemical …, 2013 - Elsevier
Quinocetone (QCT) and Cyadox (CYA) are important derivative of heterocyclic N-oxide quinoxaline (QdNO), used actively as antimicrobial feed additives in China. Here, we tested and …
Number of citations: 79 www.sciencedirect.com
ZY Liu, ZL Sun - Medicinal Chemistry, 2013 - ingentaconnect.com
The aim of this article is to get an overview of the metabolism of quinoxaline 1,4-di-N-oxides (QdNOs) used in food animals. The derivatives of QdNOs (carbadox, olaquindox, mequindox…
Number of citations: 44 www.ingentaconnect.com
M Rabølle, NH Spliid - Chemosphere, 2000 - Elsevier
… Metronidazole and oxytetracycline are used only therapeutically, olaquindox solely … Olaquindox and tylosin are the most frequently used antibiotics in Danish pig production. Olaquindox …
Number of citations: 570 www.sciencedirect.com
Q Chen, S Tang, X Jin, J Zou, K Chen, T Zhang… - Food and chemical …, 2009 - Elsevier
Quinoxaline-1,4-dioxides derivatives have been widely used as animal growth promoter. This study was conducted to investigate the cytotoxicity and genotoxicity of quinoxaline-1,4-…
Number of citations: 144 www.sciencedirect.com
LH Hansen, E Johannesen, M Burmølle… - Antimicrobial agents …, 2004 - Am Soc Microbiol
We report here the first gene-encoded resistance mechanism to the swine growth enhancer olaquindox. The genetic elements involved in resistance to olaquindox were subcloned and …
Number of citations: 284 journals.asm.org
ML Loke, J Tjørnelund, B Halling-Sørensen - Chemosphere, 2002 - Elsevier
Olaquindox (logK ow =−2.3) and metronidazole (logK ow =−0.1) both have low tendencies to sorp to particles in manure. This corresponds with the negative logK ow values of these …
Number of citations: 285 www.sciencedirect.com
AH Sørensen, LH Hansen, E Johannesen… - Antimicrobial Agents …, 2003 - Am Soc Microbiol
… to olaquindox on pig farms using olaquindox. There was a slight correlation between resistance to olaquindox … The aim of the present study was to find out if plasmid-bound olaquindox …
Number of citations: 106 journals.asm.org
J Zou, Q Chen, X Jin, S Tang, K Chen, T Zhang, X Xiao - Toxicology, 2011 - Elsevier
… Recently, we have demonstrated that olaquindox induced genome DNA damage and … and apoptosis induced by olaquindox in HepG2 cells. In the present study olaquindox induced cell …
Number of citations: 56 www.sciencedirect.com
L Ge, YQ Gao, Z Han, SJ Liu, XY Wang… - Ecotoxicology and …, 2022 - Elsevier
Olaquindox (OLA), a potent antibacterial agent, has been widely used as a feed additive and growth promoter in animal husbandry. Our previous study has shown that OLA …
Number of citations: 3 www.sciencedirect.com
SO Akpotu, IA Lawal, PN Diagboya, FM Mtunzi… - ACS …, 2022 - ACS Publications
… This was done to enhance the adsorption of olaquindox, a … , it was suitable for olaquindox adsorption. In batch sorption … efficacy in remediating olaquindox from simulated/real water. …
Number of citations: 8 pubs.acs.org

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